5-(3,4-dimethoxyphenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
5-(3,4-Dimethoxyphenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a 3,4-dimethoxyphenyl group and a phenyl group. It has garnered significant interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 5-(3,4-dimethoxyphenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate thieno[2,3-d]pyrimidine precursors under specific reaction conditions. For instance, the synthesis may start with the preparation of 2-aminothiophene derivatives, which are then subjected to cyclization with appropriate aldehydes or ketones in the presence of catalysts such as acetic acid or sulfuric acid . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing scalable reaction conditions and continuous flow techniques.
Chemical Reactions Analysis
5-(3,4-Dimethoxyphenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding thiols or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or dimethoxyphenyl groups, often using reagents like halogens or alkylating agents.
Condensation: The compound can undergo condensation reactions with various aldehydes or ketones, forming imines or enamines under acidic or basic conditions
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with various molecular targets. In the context of its anticancer activity, the compound is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways that regulate cell proliferation and survival . Additionally, it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .
Comparison with Similar Compounds
5-(3,4-Dimethoxyphenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one can be compared with other thienopyrimidine derivatives, such as:
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities.
Thieno[3,2-d]pyrimidines: These isomers have a different arrangement of the thiophene and pyrimidine rings, leading to variations in their chemical reactivity and pharmacological properties.
Pyrido[2,3-d]pyrimidines: These compounds have a pyridine ring fused to the pyrimidine core, offering distinct electronic and steric effects compared to thienopyrimidines.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its potent biological activities and makes it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S2/c1-24-15-9-8-12(10-16(15)25-2)14-11-27-18-17(14)19(23)22(20(26)21-18)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAQRPVESYNOQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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